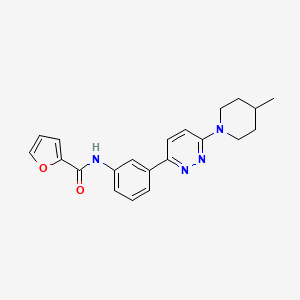

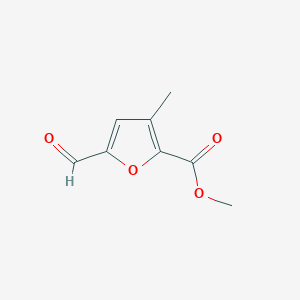

![molecular formula C15H19F3N2O4 B2930753 2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid CAS No. 1037728-87-2](/img/structure/B2930753.png)

2-(3-Methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

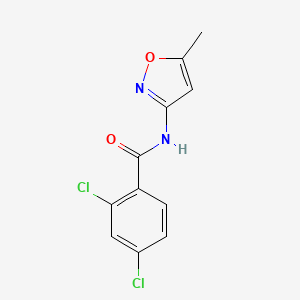

The compound is a complex organic molecule that contains several functional groups, including a methoxy group (-OCH3), an amino group (-NH2), a carbonyl group (C=O), and a trifluoromethyl group (-CF3). These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .

Molecular Structure Analysis

The exact molecular structure would depend on the specific arrangement of these groups in the molecule. The presence of both electron-donating (methoxy, amino) and electron-withdrawing (carbonyl, trifluoromethyl) groups could lead to interesting electronic properties .Chemical Reactions Analysis

Again, while specific reactions would depend on the exact structure, compounds with these functional groups can undergo a variety of reactions. For example, the amino group could participate in condensation reactions, while the carbonyl group could be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, which could be beneficial in drug design .Applications De Recherche Scientifique

Polymorphic Crystallization

The compound's polymorphs, Form A and B, have been studied for their crystallization behavior from aqueous 2-butanone solutions. This research is significant in understanding the conditions required for producing desired polymorphic mixtures, which is crucial in the development of pharmaceuticals and materials science (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).

Incorporation into Layered Double Hydroxides

The compound, as part of a group of aniline sulfonic acid derivatives, has been successfully incorporated between the sheets of a layered double hydroxide. This incorporation, evaluated through ESR spectroscopy and electrochemical studies, is significant for applications in materials chemistry (Moujahid, Dubois, Besse, & Leroux, 2005).

Metabolic Aromatic Hydroxylation

This compound has been studied in the context of the metabolic aromatic hydroxylation of oxprenolol in rats. Understanding its metabolism and transformation in biological systems is vital for its application in drug development and pharmacokinetics (Nelson & Burke, 1979).

Molecular Diversity in Reactions

Investigations into the molecular diversity arising from the three-component reactions involving this compound have shown significant yields and diastereoselectivity. This research offers insights into synthesizing various molecular structures, which is important in medicinal chemistry and materials science (Sun, Zhu, Gong, & Yan, 2013).

Synthesis of Derivatives

Studies on the asymmetric synthesis and absolute configuration of this compound's derivatives have implications for stereoselective synthesis in pharmaceuticals and organic chemistry (Shetty & Nelson, 1988).

Photoinduced Intramolecular Charge Transfer

Research on the substituent-dependent photoinduced intramolecular charge transfer in N-aryl-substituted compounds related to this chemical has implications for the development of novel photonic and electronic materials (Yang, Liau, Wang, & Hwang, 2004).

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups are often used in drug design due to their unique properties .

Mode of Action

It’s known that trifluoromethyl groups can enhance the lipophilicity and metabolic stability of a compound, which can influence its interaction with biological targets .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to exhibit a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds containing trifluoromethyl groups have been found in a variety of fda-approved drugs, suggesting they can have significant therapeutic effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(3-methoxypropylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O4/c1-24-7-3-6-19-12(14(22)23)9-13(21)20-11-5-2-4-10(8-11)15(16,17)18/h2,4-5,8,12,19H,3,6-7,9H2,1H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZJCVMXXSXHBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

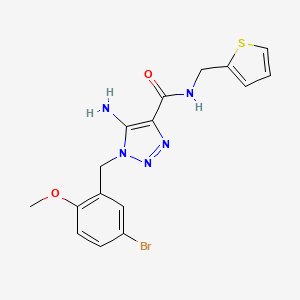

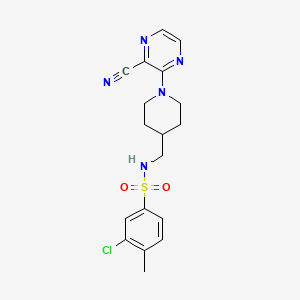

![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)

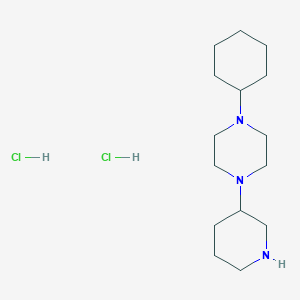

![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)

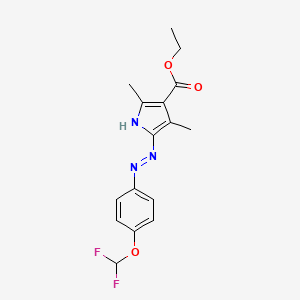

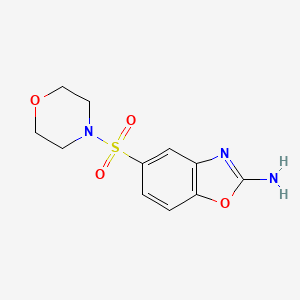

![N-(3-chloro-4-fluorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2930685.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)

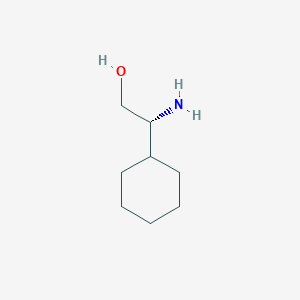

![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)